molecular formula C17H15N7O B2668756 2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034311-41-4

2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2668756
CAS RN: 2034311-41-4
M. Wt: 333.355
InChI Key: LNPAIQURPVHWOW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields from aminopyridines and 2-methyl-nitroolefins . The procedure is simple and inexpensive and tolerates various functional groups .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole include its amphoteric nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold has attracted attention in cancer research. This compound might exhibit anticancer activity by targeting specific cellular pathways or receptors. In vitro studies could evaluate its effects on cancer cell lines, such as HeLa and MCF-7, to determine its potential as an anticancer agent .

Other Biological Activities

Imidazole derivatives have been reported to exhibit various other activities, including antibacterial, antifungal, and antihelmintic effects. Researchers may explore these aspects to uncover additional applications for this compound .

Mechanism of Action

The docking study predicts a possible stable conformation due to hydrophobic interactions that is additionally stabilized with hydrogen bonds .

Safety and Hazards

Inhibitory properties against Staphylococcus aureus were identified only in the case of one out of six tested compounds . Infections caused by Staphylococcus aureus are of significant concern in clinical practice .

Future Directions

The development of PI3 Kα inhibitors is one of the research hotspots in molecular targeted therapy in treatment of cancer . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

properties

IUPAC Name

2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-12-16(23-9-3-2-4-15(23)20-12)17(25)19-10-13-11-24(22-21-13)14-5-7-18-8-6-14/h2-9,11H,10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPAIQURPVHWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

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